Vinorelbine-d3 (ditartrate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

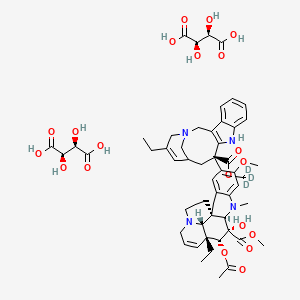

Vinorelbine-d3 (ditartrate) is a deuterium-labeled derivative of vinorelbine tartrate, a semi-synthetic vinca alkaloid. Vinorelbine tartrate is widely used as an anti-mitotic chemotherapy drug for the treatment of various malignancies, including breast cancer and non-small cell lung cancer . The deuterium labeling in vinorelbine-d3 (ditartrate) allows for enhanced tracing and analysis in pharmacokinetic and pharmacodynamic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of vinorelbine-d3 (ditartrate) involves the salification of vinorelbine with tartaric acid. The process typically uses purified water as a solvent, and the reaction mixture is freeze-dried in a vacuum to obtain vinorelbine tartrate with high purity . This method avoids the use of organic solvents and purification steps, resulting in a product with minimal impurities and high quality .

Industrial Production Methods

Industrial production of vinorelbine-d3 (ditartrate) follows similar principles but on a larger scale. The process involves the precise control of reaction conditions to ensure consistent quality and yield. The use of advanced freeze-drying techniques and high-purity reagents is essential to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Vinorelbine-d3 (ditartrate) undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Scientific Research Applications

Vinorelbine-d3 (ditartrate) has a wide range of scientific research applications, including:

Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Employed in cell biology research to study the effects of microtubule inhibition on cell division and apoptosis.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and distribution of vinorelbine in the body.

Mechanism of Action

Vinorelbine-d3 (ditartrate) exerts its effects by inhibiting the polymerization of tubulin, a protein essential for microtubule formation during cell division. This inhibition leads to the disruption of the mitotic spindle, causing cell cycle arrest at the metaphase stage and ultimately inducing apoptosis . The molecular targets include tubulin and various microtubule-associated proteins, which are crucial for maintaining the structural integrity of the mitotic spindle .

Comparison with Similar Compounds

Vinorelbine-d3 (ditartrate) is unique among vinca alkaloids due to its deuterium labeling, which enhances its stability and allows for more precise tracing in research studies. Similar compounds include:

Vinblastine: Another vinca alkaloid with similar anti-mitotic properties but different pharmacokinetic profiles.

Vincristine: Known for its use in treating various cancers but has a higher neurotoxicity compared to vinorelbine.

Vindesine: A derivative of vinblastine with modifications that enhance its anti-tumor activity

Vinorelbine-d3 (ditartrate) stands out due to its improved pharmacokinetic properties and reduced neurotoxicity, making it a valuable tool in both research and clinical settings .

Biological Activity

Vinorelbine-d3 (ditartrate) is a deuterium-labeled derivative of vinorelbine tartrate, a semi-synthetic vinca alkaloid known for its anti-cancer properties. It is primarily utilized in research to study the biological activity related to microtubule inhibition, which plays a crucial role in cell division and apoptosis.

| Property | Value |

|---|---|

| Molecular Formula | C53H66N4O20 |

| Molecular Weight | 1082.1 g/mol |

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid; methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12R)-16-ethyl-12-(trideuteriomethoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

Vinorelbine-d3 exerts its biological effects primarily through the inhibition of tubulin polymerization. This action disrupts the formation of microtubules necessary for mitotic spindle assembly during cell division. As a result, cells are arrested at the metaphase stage of mitosis, leading to programmed cell death (apoptosis) due to the inability to complete the cell cycle .

Research Applications

The compound is widely used in various scientific fields:

- Cell Biology : Investigating microtubule dynamics and their role in cell division and apoptosis.

- Pharmacokinetics : Understanding the metabolism and distribution of vinorelbine in biological systems.

- Chemotherapy Development : Exploring new formulations and combinations with other therapeutic agents to enhance efficacy and reduce toxicity .

In Vitro Studies

In vitro studies have demonstrated that vinorelbine-d3 has an IC50 value of 1.25 nM against HeLa cells, indicating its potent anti-proliferative effects .

Side Effects and Toxicity

Vinorelbine-d3 is associated with several side effects typical of vinca alkaloids:

- Common Side Effects : Bone marrow suppression, nausea, vomiting, and peripheral neuropathy.

- Serious Side Effects : Risk of infection due to lowered white blood cell counts and potential allergic reactions .

Comparative Analysis with Similar Compounds

Vinorelbine-d3 can be compared with other vinca alkaloids such as vinblastine and vincristine:

| Compound | Mechanism of Action | Clinical Use | Neurotoxicity Level |

|---|---|---|---|

| Vinorelbine-d3 | Inhibits tubulin polymerization | Non-small cell lung cancer | Low |

| Vinblastine | Inhibits mitosis | Various cancers | Moderate |

| Vincristine | Inhibits mitosis | Childhood cancers | High |

Vinorelbine-d3's unique deuterium labeling enhances its stability and allows for more precise tracking in research studies compared to its analogs .

Case Study 1: Efficacy in Lung Cancer Treatment

A clinical trial examined the efficacy of vinorelbine in patients with non-small cell lung cancer (NSCLC). The study found that vinorelbine significantly improved survival rates compared to standard therapies when administered as part of combination chemotherapy regimens.

Case Study 2: Pharmacokinetic Profiling

Research involving vinorelbine-d3 has provided insights into its pharmacokinetic properties. Studies indicated that it has a bioavailability of approximately 43% when administered orally and exhibits significant protein binding (79%-91%), which influences its therapeutic effectiveness and side effect profile .

Properties

Molecular Formula |

C53H66N4O20 |

|---|---|

Molecular Weight |

1082.1 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12R)-16-ethyl-12-(trideuteriomethoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28?,37-,38+,39+,42+,43+,44+,45-;2*1-,2-/m011/s1/i6D3;; |

InChI Key |

CILBMBUYJCWATM-KOEFNMNZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)[C@]1(CC2CN(CC(=C2)CC)CC3=C1NC4=CC=CC=C34)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.